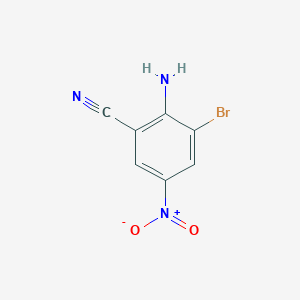

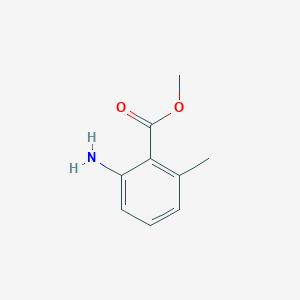

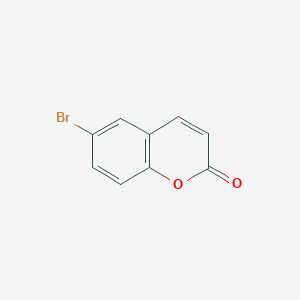

铒;(Z)-1,1,1,2,2,3,3-七氟-6-羟基-7,7-二甲基辛-5-烯-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erbium, a lanthanide series element, is known for its unique properties and applications, particularly in the field of optics. The studies provided focus on the synthesis and characterization of erbium compounds with different matrices. In the first study, a new double molybdate of erbium and zirconium, Er2Zr(MoO4)5, was synthesized . The second study reports on the synthesis of erbium-doped hydroxyapatite nanoparticles, a material significant in biophotonics and medical imaging .

Synthesis Analysis

The synthesis of Er2Zr(MoO4)5 was achieved through a solid-state reaction, a method known for its simplicity and effectiveness in producing crystalline materials . On the other hand, erbium-doped hydroxyapatite nanoparticles were synthesized using a precipitation method, which is advantageous for controlling particle size and purity . Both methods are conducive to producing high-quality erbium compounds suitable for various applications.

Molecular Structure Analysis

The molecular structure of Er2Zr(MoO4)5 was determined using powder X-ray diffraction data and the Rietveld method, revealing that it crystallizes in the orthorhombic space group Cmc21 . The erbium-doped hydroxyapatite nanoparticles were characterized structurally, although specific details on the crystal structure were not provided in the abstract . The precise determination of molecular structures is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

While the provided abstracts do not detail specific chemical reactions involving the synthesized compounds, the synthesis processes themselves involve chemical reactions that lead to the formation of the erbium compounds. The solid-state reaction and precipitation method both involve the combination of precursor materials under controlled conditions to yield the desired erbium-containing products .

Physical and Chemical Properties Analysis

The physical and chemical properties of Er2Zr(MoO4)5 include its dielectric properties and thermal expansion, which were investigated between 298 and 1073 K. The compound exhibited an electrical conductivity of about 10^-2 S cm^-1 at high temperatures . The erbium-doped hydroxyapatite nanoparticles displayed well-defined absorption peaks characteristic of erbium ions and photoluminescence with a green band at 550 nm and a red band at 750 nm, indicating potential for biophotonic applications .

科学研究应用

铒在牙科和医学中的应用

铒激光器,如铒:钇铝石榴石(Er:YAG)和铒、铬:钇、钬、镓和石榴石(Er,Cr:YSGG),在牙科和医疗手术中已找到重要的应用。这些激光器以其精度和最小的热损伤而闻名,使其成为各种治疗的理想选择。

牙科陶瓷的表面处理:Er:YAG 激光器用于增强氧化锆陶瓷的表面粗糙度,促进与树脂粘接剂的更好地粘合。Turp 等人(2014 年)的研究表明,Er:YAG 激光蚀刻是氧化锆陶瓷的喷砂处理的有效替代方法,尽管更高的脉冲能量和更长的脉冲长度可能会降低表面粗糙度,从而影响微机械锁紧性能 (Turp 等,2014).

牙科材料的粘接强度:Er,Cr:YSGG 激光应用已对其对纤维桩和复合树脂核心材料之间微推挤出粘接强度的影响进行了评估。Kurtulmus-Yilmaz 等人(2014 年)的研究得出结论,桩的类型和表面处理,包括激光应用,会显着影响桩/核心界面的粘接强度 (Kurtulmus-Yilmaz 等,2014).

牙周病的治疗:Er,Cr:YSGG 激光在牙周炎治疗中的应用已得到研究。Pavone 等人(2015 年)发现,Er,Cr:YSGG 激光照射可促进暴露于香烟烟雾吸入的大鼠的组织修复的有利条件,显示出非手术牙周治疗的潜力 (Pavone 等,2015).

Y-TZP 表面上的成骨细胞行为:Soares 等人(2016 年)对 Er,Cr:YSGG 激光照射后钇稳定四方氧化锆多晶体 (Y-TZP) 表面上的成骨细胞行为的研究表明,激光照射有助于更大、更早的细胞扩散,而不会改变表面形貌,表明其在牙科种植学中的潜力 (Soares 等,2016).

激光辅助陶瓷脱粘中的铒激光器:已探索使用铒激光器进行陶瓷修复体的非侵入性脱粘。Deeb 等人(2022 年)的综述表明,铒激光器是从天然牙和牙科植入物中去除陶瓷修复体和修复体的有效工具,而不会对基台造成伤害 (Deeb 等,2022).

掺铒玻璃的光学性质

铒离子以其独特的光学性质而闻名,使其适用于激光和光纤中的各种应用。

- 掺铒碲酸盐玻璃的光学性质:Jauhariyah 和 Marzuki (2022) 对掺铒碲酸盐玻璃的光学性质进行了文献计量研究。他们得出结论,尽管该领域的的研究并不广泛,但掺铒玻璃的光学特性仍在不断探索,特别是用于激光应用 (Jauhariyah & Marzuki, 2022).

安全和危害

未来方向

属性

IUPAC Name |

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFMLQRGJCLOZ-VNGPFPIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ErF21O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1055.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Er(fod)3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)

![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)